2-(Ethylsulfonyl)ethyl 4-methylbenzenesulfonate
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Overview
Description
2-(Ethylsulfonyl)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H16O5S2. It is characterized by the presence of both ethylsulfonyl and methylbenzenesulfonate groups, making it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(ethylsulfonyl)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic substitution: Produces various substituted ethyl 4-methylbenzenesulfonates.
Oxidation: Forms sulfone derivatives.
Reduction: Yields sulfide derivatives.
Scientific Research Applications
2-(Ethylsulfonyl)ethyl 4-methylbenzenesulfonate is utilized in several scientific research fields:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development as a prodrug or a drug delivery agent.
Industry: Applied in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)ethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, facilitating the displacement by nucleophiles. The ethylsulfonyl group can undergo oxidation or reduction, leading to various functionalized derivatives .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate
- 2-(Methylsulfonyl)ethyl 4-methylbenzenesulfonate
- 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate
Uniqueness
2-(Ethylsulfonyl)ethyl 4-methylbenzenesulfonate is unique due to its combination of ethylsulfonyl and methylbenzenesulfonate groups, which provide distinct reactivity patterns. This makes it a valuable reagent for introducing sulfonate groups and for studying sulfonate chemistry .
Properties
CAS No. |
19387-92-9 |
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Molecular Formula |
C11H16O5S2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-ethylsulfonylethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16O5S2/c1-3-17(12,13)9-8-16-18(14,15)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
SVABMXMGYFNVKK-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCOS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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